molecular formula C8H11BrN2 B1519811 5-Bromo-4-sec-butylpyrimidine CAS No. 951884-30-3

5-Bromo-4-sec-butylpyrimidine

Cat. No. B1519811
CAS RN: 951884-30-3
M. Wt: 215.09 g/mol
InChI Key: QXYSMMNJSYBORC-UHFFFAOYSA-N
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Description

5-Bromo-4-sec-butylpyrimidine is a pyrimidine-based compound with the CAS Number: 951884-30-3 . It has a molecular weight of 215.09 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-sec-butylpyrimidine is C8H11BrN2 . The InChI code for this compound is 1S/C8H11BrN2/c1-3-6(2)8-7(9)4-10-5-11-8/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-sec-butylpyrimidine are as follows :

Scientific Research Applications

Proteomics Research

5-Bromo-4-sec-butylpyrimidine: is utilized in proteomics research, where it serves as a biochemical tool for the study of protein interactions and functions. Its role in proteomics can be attributed to its ability to act as a building block in the synthesis of more complex molecules that interact with proteins, thereby aiding in the identification and characterization of protein functions within biological systems .

Synthesis of Pharmacologically Active Compounds

This compound is a key precursor in the synthesis of various pharmacologically active diazines. Diazines, including pyrimidines, are central to a wide range of pharmacological applications due to their presence in DNA, RNA, and as flavors and fragrances. They exhibit a plethora of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .

Safety and Hazards

The safety data sheet for 5-Bromo-4-sec-butylpyrimidine suggests that it should be handled with care . It is advised to avoid dust formation, ingestion, and inhalation. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the victim into fresh air .

properties

IUPAC Name

5-bromo-4-butan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-3-6(2)8-7(9)4-10-5-11-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYSMMNJSYBORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656900
Record name 5-Bromo-4-(butan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-sec-butylpyrimidine

CAS RN

951884-30-3
Record name 5-Bromo-4-(1-methylpropyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(butan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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